1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a piperazine ring attached at the 7-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: A compound with kinase inhibitory activity.
Uniqueness
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific structural features and the combination of a pyrazolo[4,3-d]pyrimidine core with a piperazine ring. This structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C10H14N6 |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-methyl-7-piperazin-1-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H14N6/c1-15-9-8(6-14-15)12-7-13-10(9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 |
InChI Key |
QWCWMIXGRRPXCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N3CCNCC3 |
Origin of Product |
United States |
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